5-Chloro-2-tosylisoindoline

Description

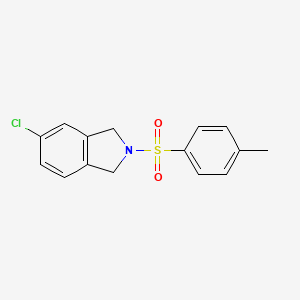

5-Chloro-2-tosylisoindoline is a halogenated isoindoline derivative featuring a tosyl (p-toluenesulfonyl) group at position 2 and a chlorine substituent at position 3. This compound is of significant interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity. The tosyl group acts as a protective/leaving group, while the chlorine atom influences electronic properties and regioselectivity in substitution reactions.

Properties

IUPAC Name |

5-chloro-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-11-2-6-15(7-3-11)20(18,19)17-9-12-4-5-14(16)8-13(12)10-17/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGIDBYTECOSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-tosylisoindoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroisoindoline and p-toluenesulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-tosylisoindoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoindoline derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Chloro-2-tosylisoindoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-tosylisoindoline involves its interaction with specific molecular targets and pathways. The chloro and tosyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 5-Chloro-2-tosylisoindoline and related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | Not Provided | C₁₅H₁₄ClNO₂S | Tosyl, Chlorine, Isoindoline core | Pharmaceutical intermediates |

| 5-Chloro-2-oxoindoline-3-carbaldehyde | 52508-86-8 | C₉H₆ClNO₂ | Aldehyde, Oxo, Chlorine | Organic synthesis (aldehyde coupling) |

| 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole | Not Provided | C₁₃H₈ClIN₂O₂S | Iodo, Phenylsulfonyl, Azaindole | Heterocyclic intermediates |

| 5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid | 118414-59-8 | C₂₂H₁₅Cl₂NO₂S | Carboxylic acid, Dichloro, Thioether | Biochemical research (receptor studies) |

| 5-Chloro-2-methylaniline | Not Provided | C₇H₈ClN | Amine, Methyl, Chlorine | Agrochemical intermediates |

Physicochemical Properties

- Solubility : The tosyl and carboxylic acid groups in this compound and the dichloro-thioether derivative, respectively, increase polarity compared to 5-Chloro-2-methylaniline, which is more lipophilic .

- Stability : Tosyl and phenylsulfonyl groups confer thermal stability, whereas aldehyde-containing compounds (e.g., 5-Chloro-2-oxoindoline-3-carbaldehyde) may degrade under prolonged storage .

Biological Activity

5-Chloro-2-tosylisoindoline (CAS No. 127168-77-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group at the fifth position and a tosyl group at the second position of the isoindoline ring. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClNO2S |

| Molecular Weight | 305.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro and tosyl groups enhance its reactivity, allowing it to modulate various biochemical pathways. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cellular signaling processes, leading to potential therapeutic effects.

Biological Activities

Antimicrobial Activity : Research indicates that isoindoline derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Potential : The compound has been investigated for its anticancer properties. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies :

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups.

- Colon Cancer Models : In HCT116 colon cancer cells, the compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we compare it with two structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Chloro-3-(o-tolylsulfonyl)-1H-indole | Low | Moderate |

| 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide | High | Low |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, suggesting a potential role in targeted cancer therapy.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this compound exhibits synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.